alpha-Muricholic acid-d4
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Overview
Description
Alpha-Muricholic acid-d4, also known as 5β-Cholanic Acid-3α,6β,7α-triol-d4, is a deuterated form of alpha-Muricholic acid. It is a murine-specific primary bile acid, which plays a significant role in the digestion and absorption of dietary fats. The deuterated form is often used as an internal standard in mass spectrometry for the quantification of alpha-Muricholic acid .
Preparation Methods
Alpha-Muricholic acid-d4 can be synthesized through a multi-step process starting from chenodeoxycholic acid. The synthetic route involves nine steps and yields an overall product with a 26% yield . The process includes various chemical reactions such as hydroxylation and deuteration to introduce the deuterium atoms into the molecule. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Alpha-Muricholic acid-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Alpha-Muricholic acid-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification in Mass Spectrometry: It serves as an internal standard for the accurate quantification of alpha-Muricholic acid in biological samples.
Metabolic Studies: It is used to study the metabolism of bile acids and their role in various physiological processes.
Disease Research: It helps in understanding the role of bile acids in diseases such as obesity, liver diseases, and inflammatory bowel disease.
Mechanism of Action
Alpha-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5). These receptors are involved in regulating various metabolic pathways, including lipid and glucose metabolism, as well as immune responses . The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Alpha-Muricholic acid-d4 is unique due to its deuterated form, which provides advantages in mass spectrometry analysis. Similar compounds include:
- Glycolithocholic Acid-D4
- Lithocholic Acid-D4
- Taurocholic Acid-D4 These compounds are also deuterated bile acids used as internal standards in various analytical applications . The uniqueness of this compound lies in its specific structure and the presence of deuterium atoms, which enhance its stability and detection in analytical methods.
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1/i8D2,12D2 |
InChI Key |
DKPMWHFRUGMUKF-QGGLCGBNSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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